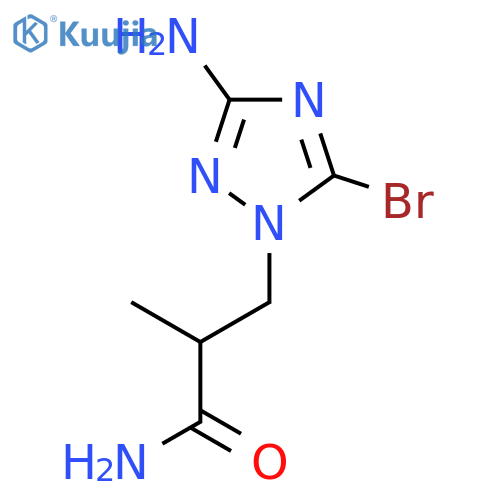

Cas no 1698587-38-0 (3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide)

1698587-38-0 structure

商品名:3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide 化学的及び物理的性質

名前と識別子

-

- 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

- EN300-1107792

- 1698587-38-0

- 1H-1,2,4-Triazole-1-propanamide, 3-amino-5-bromo-α-methyl-

-

- インチ: 1S/C6H10BrN5O/c1-3(4(8)13)2-12-5(7)10-6(9)11-12/h3H,2H2,1H3,(H2,8,13)(H2,9,11)

- InChIKey: QSCZJFHIQQZFPH-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC(N)=NN1CC(C(N)=O)C

計算された属性

- せいみつぶんしりょう: 247.00687g/mol

- どういたいしつりょう: 247.00687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 99.8Ų

じっけんとくせい

- 密度みつど: 2.01±0.1 g/cm3(Predicted)

- ふってん: 549.3±52.0 °C(Predicted)

- 酸性度係数(pKa): 16.01±0.50(Predicted)

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1107792-2.5g |

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |

1698587-38-0 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1107792-5.0g |

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |

1698587-38-0 | 5g |

$3770.0 | 2023-05-23 | ||

| Enamine | EN300-1107792-10.0g |

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |

1698587-38-0 | 10g |

$5590.0 | 2023-05-23 | ||

| Enamine | EN300-1107792-0.25g |

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |

1698587-38-0 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1107792-0.05g |

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |

1698587-38-0 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1107792-0.5g |

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |

1698587-38-0 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1107792-5g |

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |

1698587-38-0 | 95% | 5g |

$2650.0 | 2023-10-27 | |

| Enamine | EN300-1107792-10g |

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |

1698587-38-0 | 95% | 10g |

$3929.0 | 2023-10-27 | |

| Enamine | EN300-1107792-1.0g |

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |

1698587-38-0 | 1g |

$1299.0 | 2023-05-23 | ||

| Enamine | EN300-1107792-0.1g |

3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |

1698587-38-0 | 95% | 0.1g |

$804.0 | 2023-10-27 |

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1698587-38-0 (3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量